4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL
Overview
Description
4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is a complex organic compound that features a brominated phenol core with a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL typically involves multiple steps. One common route includes the bromination of 2-hydroxybenzaldehyde to form 4-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to a Mannich reaction with 1-(3,4-dimethoxybenzyl)piperazine in the presence of formaldehyde to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action for 4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenolic and piperazine moieties. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethoxyamphetamine: A psychoactive compound with analgesic properties.
4-Bromo-1,2-dimethoxybenzene: Used in organic synthesis as an intermediate.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with antibacterial activity.
Uniqueness
4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is unique due to its specific combination of a brominated phenol and a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group
Properties
IUPAC Name |
4-bromo-2-[[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O3/c1-25-19-6-3-15(11-20(19)26-2)13-22-7-9-23(10-8-22)14-16-12-17(21)4-5-18(16)24/h3-6,11-12,24H,7-10,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIASQYLUWYITH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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